

# Application Note: Analysis of Toll Protein Expression by Immunohistochemistry

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## Compound of Interest

Compound Name: Toll protein

Cat. No.: B1169174

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

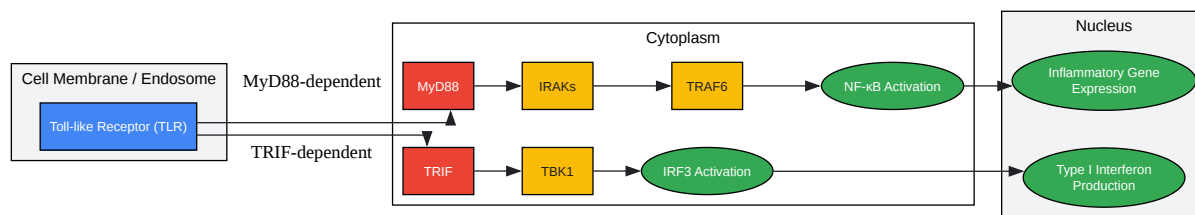
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system.[1][2] They are expressed in various cells, including immune cells like macrophages and dendritic cells, as well as non-immune cells such as epithelial and fibroblast cells.[1] TLRs recognize structurally conserved molecules derived from microbes, known as pathogen-associated molecular patterns (PAMPs), and endogenous molecules released from damaged cells, called damage-associated molecular patterns (DAMPs).[1] Upon activation, TLRs trigger signaling cascades that lead to the activation of transcription factors, such as NF- $\kappa$ B and interferon regulatory factors (IRFs), culminating in the production of inflammatory cytokines and interferons that orchestrate the innate immune response.[3][4]

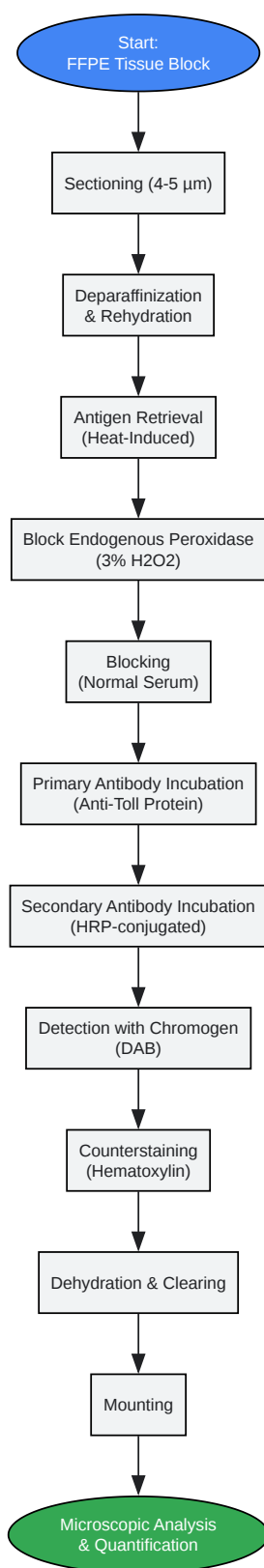
Given their central role in immunity and inflammation, the expression patterns of **Toll proteins** are of significant interest in various fields, including infectious disease research, oncology, and autoimmune disease studies. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the localization, distribution, and abundance of specific proteins within the context of tissue architecture. This application note provides a detailed protocol for the analysis of **Toll protein** expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections by IHC, along with guidelines for data analysis and interpretation.

## Toll Signaling Pathways

TLR signaling is primarily divided into two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[\[2\]](#)[\[5\]](#)

- **MyD88-Dependent Pathway:** This pathway is utilized by all TLRs except for TLR3. It involves the recruitment of the adaptor protein MyD88 to the Toll/IL-1 receptor (TIR) domain of the activated TLR.[\[4\]](#) This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequent activation of TRAF6, ultimately resulting in the activation of the NF- $\kappa$ B and MAPK signaling pathways.[\[4\]](#)
- **TRIF-Dependent Pathway:** This pathway is initiated by TLR3 and TLR4. It involves the adaptor protein TRIF, which activates downstream kinases like TBK1. This leads to the phosphorylation and activation of the transcription factor IRF3, which is crucial for the induction of type I interferons.[\[2\]](#)[\[4\]](#)





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